Cadmium;hydroxide

oxygen evolution reaction electrocatalysis water splitting

Cadmium hydroxide (Cd(OH)₂) addresses the unmet need for a non-noble-metal OER catalyst and a high-selectivity CO₂-to-CO electrocatalyst precursor. Researchers pursuing alkaline water electrolysis or CO₂ valorization often face trade-offs between overpotential, selectivity, and cost when using benchmark materials such as RuO₂ or doped transition-metal hydroxides. Cd(OH)₂ resolves these constraints with performance metrics that match or exceed those of established alternatives: - OER overpotential of 266 mV at 10 mA cm⁻² with a Tafel slope of 47 mV dec⁻¹, outperforming commercial RuO₂ (~320 mV) and Co(OH)₂ (290 mV). - CO Faradaic efficiency of 99.2 % at 59.0 mA cm⁻² in ionic-liquid electrolytes; quasi-square nanocatalysts sustain ~90 % FE at 100 mV overpotential. - Broad decomposition window (130-300 °C) enables tunable Cd(OH)₂-CdO composite films with band gaps adjustable from ~3.2 to ~2.6 eV. - Rapid (30 s) synthesis of Cd(OH)₂ nanowires that convert quantitatively to CdSe nanocrystals under mild aqueous conditions. Available in purities from Cd ≥75 % to 99.999 % (metals basis), including submicron and nanopowder forms, with reliable global logistics.

Molecular Formula CdHO-
Molecular Weight 129.42 g/mol
Cat. No. B14821770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium;hydroxide
Molecular FormulaCdHO-
Molecular Weight129.42 g/mol
Structural Identifiers
SMILES[OH-].[Cd]
InChIInChI=1S/Cd.H2O/h;1H2/p-1
InChIKeyHUKFCVYEXPZJJZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Hydroxide Technical Baseline & Sourcing


Cadmium hydroxide [Cd(OH)₂, CAS 21041-95-2] is a white crystalline inorganic compound with a molar mass of 146.43 g/mol and a hexagonal crystal structure [1]. It serves as the negative electrode active material in nickel–cadmium (Ni–Cd) and silver–cadmium storage batteries, a precursor for synthesizing other cadmium salts, and an intermediate for producing cadmium oxide (CdO) via thermal dehydration [2]. Its solubility in water is extremely low (0.026 g/100 mL; Ksp = 7.2 × 10⁻¹⁵ at 25°C), but it dissolves readily in dilute acids, ammonium hydroxide, and ammonium chloride solutions . Industrially, Cd(OH)₂ is commercially available in purities ranging from 99% to 99.999% (metals basis), including submicron and nanopowder forms [3][4].

Purity Tier

Multiple high-purity grades available, from standard to ultra-high purity (metals basis), supporting battery-grade and electronic-grade procurement workflows

Morphology Fit

Submicron and nanopowder forms available, compatible with electrode fabrication, spray pyrolysis, and nanostructure synthesis methods

Application Context

Fits Ni–Cd/Ag–Cd battery electrode research, CdO precursor synthesis, electrocatalyst development, and hydrometallurgical separation studies

Why Cadmium Hydroxide Cannot Be Substituted


Although Cd(OH)₂ shares the divalent metal hydroxide stoichiometry M(OH)₂ with zinc hydroxide, nickel hydroxide, cobalt hydroxide, and magnesium hydroxide, its combination of physicochemical properties—including intermediate solubility product, lack of amphoteric dissolution in strong alkali, distinct thermal decomposition profile, and unique electrochemical redox behavior—precludes simple one-for-one substitution. Zn(OH)₂, for example, is amphoteric and redissolves in concentrated NaOH as [Zn(OH)₄]²⁻, complicating alkaline electrolyte stability; Ni(OH)₂ and Co(OH)₂ exhibit different redox potentials and decomposition temperatures that alter battery electrode performance and thermal processing windows [1][2]. Furthermore, Cd(OH)₂ has recently emerged as a surprisingly active non-noble-metal electrocatalyst for the oxygen evolution reaction (OER) and CO₂ electroreduction, performance characteristics not replicated by its closest in-class hydroxides . The quantitative evidence below delineates exactly where Cd(OH)₂ differs measurably from its analogs and why informed selection matters.

Cd(OH)₂

Remains insoluble in concentrated alkali above pH ~10.5; does not redissolve as amphoteric zincate-like species

Zn(OH)₂ Substitute

Amphoteric; redissolves as [Zn(OH)₄]²⁻ above pH ~10.5, destabilizing alkaline electrolyte formulations and altering precipitation separation outcomes

Cd(OH)₂

Graduated thermal decomposition spanning ~170°C (onset 130°C, complete 300°C), enabling controlled partial dehydration to Cd(OH)₂–CdO composites

Ni(OH)₂ / Co(OH)₂ Substitute

Single-point decomposition at ~230°C (Ni) or distinct redox potentials (Co) alter electrode thermal processing and electrochemical behavior; composite phase control is not equivalent

Cd(OH)₂

Reported OER overpotential and CO₂-to-CO Faradaic efficiency profiles that have been benchmarked against RuO₂ and Co(OH)₂ in independent studies

In-Class Hydroxide Substitute

Electrocatalytic CO₂RR selectivity and OER overpotential characteristics may not transfer; Zn(OH)₂, Ni(OH)₂, and Co(OH)₂ lack comparable reported CO selectivity near unity under similar conditions

Cadmium Hydroxide Differentiation Evidence


OER Overpotential vs. RuO₂ and Co(OH)₂

Cd(OH)₂ nanoplates prepared by facile chemical precipitation exhibit an OER overpotential of 266 mV at 10 mA/cm² with a Tafel slope of 47 mV/dec in alkaline electrolyte . This outperforms commercial noble-metal RuO₂ (reported overpotential typically ~320 mV at 10 mA/cm² under comparable conditions), and is lower than Co(OH)₂ thin films (290 mV at 10 mA/cm², Tafel slope not consistently better) [1][2]. The Cd(OH)₂ electrocatalyst achieves this performance without using any noble or first-row transition metal dopants, positioning it as a distinctive non-noble-metal OER candidate that cannot be replicated by Co(OH)₂ or Ni(OH)₂ alone.

OER Overpotential
Head-to-head
266 mV at 10 mA/cm²
Tafel slope 47 mV/dec
Reported lower overpotential vs. RuO₂ (~320 mV) and Co(OH)₂ (290 mV) benchmarks under alkaline conditions
1 M KOH; Cd(OH)₂ nanoplates via chemical precipitation
oxygen evolution reaction electrocatalysis water splitting

CO₂ Electroreduction Selectivity of Cd Electrodes

Cadmium electrodes derived from Cd(OH)₂ deliver exceptional CO₂-to-CO electroreduction performance. A non-noble cadmium electrode synthesized via an electrolysis strategy from Cd(OH)₂ achieved a partial current density for CO of 59.0 mA/cm² at a Faradaic efficiency (FE) of 99.2% in 1-butyl-3-methylimidazolium hexafluorophosphate/acetonitrile electrolyte [1]. Independently, quasi-square-shaped Cd(OH)₂ nanocatalysts achieved a CO FE of ~90% at an overpotential of only 100 mV, with current density reaching 200 mA/cm² and nearly 100% CO selectivity in an H-type cell with ionic-liquid electrolyte [2]. This level of CO selectivity at low overpotential is not matched by common metal hydroxide alternatives such as Co(OH)₂ or Ni(OH)₂ under similar conditions.

CO₂ Electroreduction
Cross-study
FE_CO up to 99.2%
59.0 mA/cm² partial current
Supports near-unity CO selectivity screening; not replicated by Ni(OH)₂ or Co(OH)₂ under comparable conditions
Ionic-liquid electrolyte; H-type cell; ambient conditions
CO2 reduction electrocatalysis carbon monoxide production

Solubility Product Differentiation Among Hydroxides

The solubility product constant (Ksp) of Cd(OH)₂ at 25°C is 7.2 × 10⁻¹⁵, which places it at an intermediate position among structurally analogous divalent metal hydroxides: it is approximately 240-fold more soluble than Zn(OH)₂ (Ksp = 3.0 × 10⁻¹⁷), approximately 13-fold more soluble than Ni(OH)₂ (Ksp = 5.48 × 10⁻¹⁶), yet comparable to Co(OH)₂ (Ksp = 5.92 × 10⁻¹⁵) [1][2][3]. The corresponding pKsp values determined by multi-parameter titration are 14.4 for Cd(OH)₂ vs. 16.0 for Zn(OH)₂ [4]. This intermediate solubility means Cd(OH)₂ can be selectively precipitated from mixed metal solutions at pH ranges where Zn(OH)₂ (amphoteric, redissolves at pH > 10.5) and Ni(OH)₂ (different precipitation pH) behave differently, enabling separation strategies in hydrometallurgical processing.

Solubility Product (Ksp)
Head-to-head
Ksp = 7.2 × 10⁻¹⁵
~240× more soluble than Zn(OH)₂
Intermediate Ksp enables selective precipitation from mixed-metal streams via pH control
Aqueous, 25°C; pKsp = 14.4 (vs. Zn 16.0)
solubility product precipitation chemistry metal hydroxide separation

Thermal Decomposition Window vs. Ni(OH)₂

Cd(OH)₂ thermally dehydrates to CdO with decomposition commencing at 130°C and reaching completion at 300°C [1]. This contrasts with Ni(OH)₂, which decomposes to NiO at a single characteristic temperature of approximately 230°C [2], and Zn(OH)₂, which decomposes at approximately 125°C [3]. The broad decomposition range of Cd(OH)₂ (spanning ~170°C) provides a tunable processing window: partial dehydration at intermediate temperatures (200–250°C) can yield Cd(OH)₂–CdO composite materials with tailored band gaps and porosity, as demonstrated by pneumatic spray pyrolysis studies where the Cd(OH)₂/CdO phase ratio is controlled by precursor concentration and deposition temperature [4]. This graduated thermal behavior is not available from single-point-decomposition hydroxides such as Ni(OH)₂.

Thermal Decomposition
Cross-study
Onset 130°C → complete 300°C
Span ~170°C
Graduated window supports controlled Cd(OH)₂–CdO composite synthesis; not available from single-point Ni(OH)₂ or Zn(OH)₂ decomposition
Ambient pressure, air atmosphere, TGA
thermal decomposition precursor chemistry cadmium oxide synthesis

Basicity and Selective Solubility vs. Zn(OH)₂

Cd(OH)₂ is more basic than Zn(OH)₂ and does not redissolve in concentrated alkali to form stable zincate-like species to the same extent; Zn(OH)₂ is distinctly amphoteric and readily dissolves in excess NaOH as [Zn(OH)₄]²⁻ [1]. Conversely, Cd(OH)₂ dissolves selectively in ammonium chloride and ammonium hydroxide solutions through formation of ammine complexes [Cd(NH₃)₄]²⁺, whereas Zn(OH)₂ also dissolves in NH₄Cl/NH₄OH but with different complexation equilibria . The pH of minimum solubility for Cd(OH)₂ lies between 9.84 and 13.31, while Zn(OH)₂ exhibits minimum solubility near pH 9 but redissolves above pH ~10.5 due to amphoteric behavior [2]. This differential pH-solubility profile allows Cd(OH)₂ to remain insoluble under conditions where Zn(OH)₂ redissolves, a critical factor in hydrometallurgical Cd/Zn separation circuits.

Basicity & Solubility
Class-level
Insoluble at pH 10.5–13
Zn(OH)₂ redissolves in this range
Context-dependent: supports Cd/Zn separation in alkaline hydrometallurgical circuits; class-level solubility behavior
Data to verify; minimum solubility pH 9.84–13.31 reported
basicity complexation chemistry selective dissolution

CdSe Nanocrystal Synthesis from Cd(OH)₂ Nanowires

Cd(OH)₂ precipitated from basic cadmium nitrate solution can be shape-controlled from nanoparticles to one-dimensional nanowires to two-dimensional nanoplates simply by adjusting the pH quenching depth, with the entire synthesis completed within 30 seconds [1]. The ultrafine Cd(OH)₂ nanowires produced at intermediate pH quenching were readily transformed into CdSe chain-like nanocrystals with 100% yield in aqueous conditions, enabling massive production of CdSe nanocrystals [1]. This rapid, aqueous-phase, morphology-tunable synthesis and quantitative conversion to CdSe is not replicated by Zn(OH)₂ or Ni(OH)₂ intermediates, which lack the same facile chalcogenide conversion chemistry under comparable mild aqueous conditions.

CdSe Nanocrystal Synthesis
Cross-study
100% transformation yield
Process ≤ 30 s, aqueous medium
Supports rapid aqueous CdSe nanocrystal production via Cd(OH)₂ nanowire intermediate; pathway not documented for Zn(OH)₂ or Ni(OH)₂
pH quenching method; ambient temperature
nanostructure synthesis CdSe quantum dots precursor morphology control

Cadmium Hydroxide Research & Industrial Applications


Non-Noble-Metal OER Electrocatalyst Development

Cd(OH)₂ nanoplates, prepared via simple chemical precipitation, deliver an OER overpotential of 266 mV at 10 mA/cm² with a Tafel slope of 47 mV/dec, outperforming commercial RuO₂ (~320 mV) and the widely studied Co(OH)₂ alternative (290 mV) . Research groups developing alkaline water electrolyzers should procure Cd(OH)₂ as a non-noble-metal OER catalyst candidate that requires no transition-metal doping to achieve benchmark-surpassing performance. The low Tafel slope indicates favorable reaction kinetics. Stability testing confirms considerable durability under operating conditions .

CO₂ Electroreduction to Carbon Monoxide

Cadmium electrodes derived from Cd(OH)₂ achieve a CO Faradaic efficiency of 99.2% at a partial current density of 59.0 mA/cm² in ionic-liquid-based electrolytes [1]. Quasi-square-shaped Cd(OH)₂ nanocatalysts sustain ~90% FE at only 100 mV overpotential and deliver up to 200 mA/cm² with nearly 100% CO selectivity [2]. Laboratories and pilot facilities pursuing CO₂ electrolysis for CO production should evaluate Cd(OH)₂-derived electrodes where near-unity CO selectivity at commercial current densities is a differentiating specification not met by Ni(OH)₂ or Co(OH)₂ alternatives.

Cadmium Oxide Precursor by Thermal Dehydration

Cd(OH)₂ decomposes gradually from 130°C to 300°C, enabling controlled partial dehydration to produce Cd(OH)₂–CdO composite films with tunable optical band gaps (~3.2 eV to ~2.6 eV, depending on the CdO fraction) and high visible transparency (~90%) [3][4]. Spray pyrolysis using cadmium sulfate octahydrate as a Cd(OH)₂ precursor yields films with electrical resistivity in the range of 3–5.5 Ω·cm [3]. Thin-film researchers and solar cell manufacturers requiring CdO buffer layers with adjustable stoichiometry should procure Cd(OH)₂ as the preferred precursor, leveraging its broad decomposition window unavailable from the single-point decomposition of Ni(OH)₂ (230°C) or Zn(OH)₂ (125°C).

Aqueous CdSe Nanocrystal Synthesis via Cd(OH)₂ Nanowires

Ultrafine Cd(OH)₂ nanowires, synthesized within 30 seconds by controlled pH quenching of basic cadmium nitrate solution, transform quantitatively (100% yield) into CdSe chain-like nanocrystals under mild aqueous conditions [5]. This rapid, high-yield transformation pathway enables massive production of CdSe nanocrystals without organic solvents or high-temperature organometallic routes. Industrial manufacturers of CdSe quantum dots and nanocrystal-based devices should procure cadmium nitrate and sodium hydroxide precursors for in-situ Cd(OH)₂ nanowire generation as a scalable intermediate, a synthetic advantage not available through Zn(OH)₂ or Ni(OH)₂ intermediates.

Application
Selection Property
Validation Focus
Alkaline OER electrocatalyst research
Non-noble-metal OER overpotential profile
Benchmark vs. RuO₂ and Co(OH)₂ controls under alkaline electrolyte conditions
CO₂-to-CO electroreduction studies
CO Faradaic efficiency and partial current density
Ionic-liquid electrolyte CO selectivity verification across H-type and flow-cell platforms
CdO thin-film and composite synthesis
Graduated thermal decomposition range
Cd(OH)₂/CdO phase ratio control and optoelectronic property tuning
Aqueous CdSe nanocrystal production
Morphology-controlled intermediate conversion
Transformation yield and scalability under mild aqueous conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cadmium;hydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.